4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol
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Overview
Description
4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol is an organic compound that features a pyrimidine ring attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method includes the alkylation of pyrimidine with 4-methyl-2-pentanone followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their inhibitory activity against certain enzymes and have applications in medicinal chemistry.
Uniqueness
4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-methyl-2-(pyrimidin-5-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C11H19N3O/c1-9(2)3-11(7-15)14-6-10-4-12-8-13-5-10/h4-5,8-9,11,14-15H,3,6-7H2,1-2H3 |
InChI Key |
DVJCHXJHYWAOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CN=CN=C1 |
Origin of Product |
United States |
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